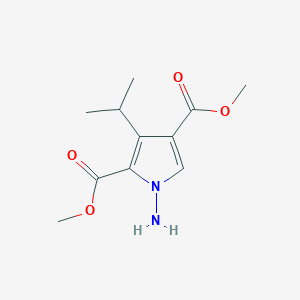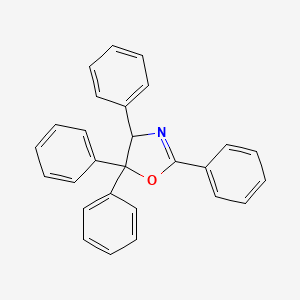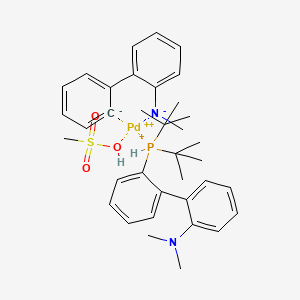
t-BuDavePhos Pd G4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
t-BuDavePhos Pd G4: is a fourth-generation Buchwald precatalyst. It is air, moisture, and thermally stable, and highly soluble in a wide range of common organic solvents. This compound is known for its long life in solutions and is an excellent reagent for palladium-catalyzed cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions: t-BuDavePhos Pd G4 is synthesized through a series of steps involving the formation of a palladacycle complex. The synthetic route typically involves the reaction of a phosphine ligand with a palladium source under controlled conditions. The reaction conditions often include the use of organic solvents and specific temperatures to ensure the formation of the desired complex .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the product. The process may involve continuous flow reactors and automated systems to maintain consistency and efficiency .
化学反応の分析
Types of Reactions: t-BuDavePhos Pd G4 undergoes various types of reactions, primarily focusing on cross-coupling reactions. These include:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: The common reagents used in these reactions include organic halides, boronic acids, and organometallic reagents. The conditions often involve the use of bases, solvents, and specific temperatures to facilitate the reactions .
Major Products: The major products formed from these reactions are typically biaryl compounds, arylamines, and other substituted aromatic compounds .
科学的研究の応用
t-BuDavePhos Pd G4 has a wide range of scientific research applications, including:
- Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
- Biology: Employed in the modification of biomolecules for research purposes.
- Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
- Industry: Applied in the production of fine chemicals and materials .
作用機序
The mechanism of action of t-BuDavePhos Pd G4 involves the formation of an active palladium species that facilitates the cross-coupling reactions. The molecular targets include organic halides and organometallic reagents, which undergo oxidative addition, transmetalation, and reductive elimination to form the desired products .
類似化合物との比較
t-BuDavePhos Pd G4 is unique due to its high stability and solubility in organic solvents, as well as its efficiency in catalyzing cross-coupling reactions with lower catalyst loadings and shorter reaction times. Similar compounds include:
- t-BuDavePhos Pd G3
- t-BuXPhos Pd G3
- XantPhos Pd G3
- DavePhos Pd G3
These compounds share similar applications but differ in their ligand structures and specific reaction conditions.
特性
分子式 |
C36H48N2O3PPdS+ |
|---|---|
分子量 |
726.2 g/mol |
IUPAC名 |
ditert-butyl-[2-[2-(dimethylamino)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
InChI |
InChI=1S/C22H32NP.C13H11N.CH4O3S.Pd/c1-21(2,3)24(22(4,5)6)20-16-12-10-14-18(20)17-13-9-11-15-19(17)23(7)8;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h9-16H,1-8H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
InChIキー |
WDFIZKNKKNLAPN-UHFFFAOYSA-O |
正規SMILES |
CC(C)(C)[PH+](C1=CC=CC=C1C2=CC=CC=C2N(C)C)C(C)(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


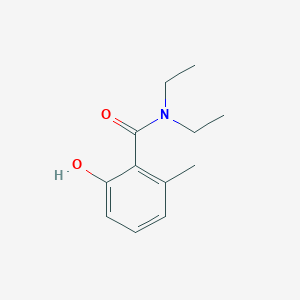
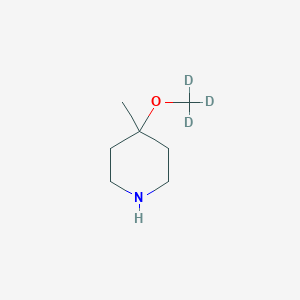
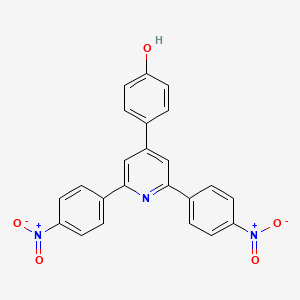

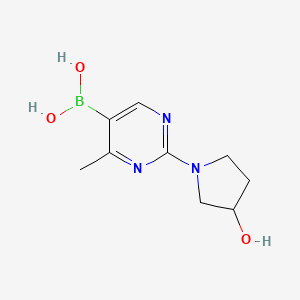

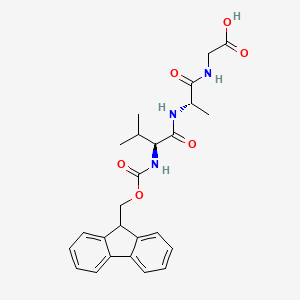
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylhydrazono]pentanedioic acid](/img/structure/B14770454.png)
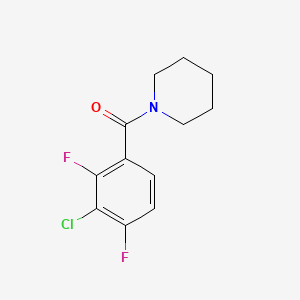
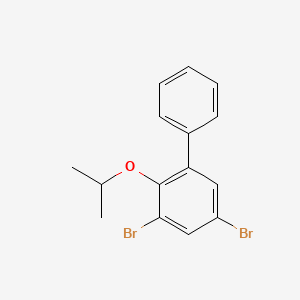
![1,5-Dimethyl 2-[(4-ethynylphenyl)formamido]pentanedioate](/img/structure/B14770464.png)
